- Preparation of 2-cyano-5-bromopyridine, China, , ,
Cas no 97483-77-7 (5-Bromopicolinonitrile)
5-Bromopicolinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-cyanopyridine
- IFLAB-BB F1926-0030
- 5-BROMO-2-PYRIDINECARBONITRILE
- 5-BROMOPYRIDINE-2-CARBONITRILE
- 5-BROMOPICOLINONITRILE
- 3-BROMO-6-PYRIDINECARBONITRILE
- 2-PYRIDINECARBONITRILE, 5-BROMO-
- 2-CYANO-5-BROMOPYRIDIN
- 2-CYANO-5-BROMOPYRIDINE
- 5-Bromopicolinonitrile, 5-Bromopyridine-2-carbonitrile
- 5-Bromo-2-pyridine nitrile
- 5-bromopicolinitrile
- 5-Bromo-pyridine-2-carbonitrile
- DA7157
- Torezolid Intermediate5
- TR700
- PubChem2108
- Torezolid Impurity 13
- 5-bromo 2-cyanopyridine
- 5-bromo-2-cyano-pyridine
- 2-cyano-5-bromo pyridine
- 3-Bromo-6-cyano-pyridine
- KSC486M6B
- 5-Bromopyridin-2-carbonitrile
- 5-bromo-pyridin
- Torezolid Impurity 13;5-Bromo-2-cyanopyridine
- 5
- 5-Bromo-2-pyridinecarbonitrile (ACI)
- 3-Bromo-6-cyanopyridine
- 5-bromopicolinonitrile; 5-Bromo-2-pyridinecarbonitrile
- EN300-86149
- AKOS005255266
- BCP00485
- AC-1451
- B3610
- CS-W007647
- 97483-77-7
- Z1079179246
- BP-10709
- PB21694
- 5-bromo-pyridin-2-carbonitrile
- 5-Bromopyridine-2-carbonitrile;5-Bromo-2-cyanopyridine
- SCHEMBL156136
- HY-W007647
- DTXSID50355754
- FS-2358
- Tedizolid Intermediates
- Q-101263
- SY003393
- 6-cyano-3-bromopyridine
- DB-024305
- AC-907/25004485
- 5-Bromo-2-pyridinecarbonitrile, 97%
- MFCD00234144
- 5-Bromopicolinonitrile
-
- MDL: MFCD00234144
- Inchi: 1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
- InChI Key: DMSHUVBQFSNBBL-UHFFFAOYSA-N
- SMILES: N#CC1C=CC(Br)=CN=1
- BRN: 5498624
Computed Properties
- Exact Mass: 181.94800
- Monoisotopic Mass: 181.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
Experimental Properties
- Color/Form: Solid
- Density: 1.7200
- Melting Point: 128-132 °C (lit.)
- Boiling Point: 100-110 °C/3 mmHg(lit.)
- Flash Point: 111.2±21.8 °C
- Refractive Index: 1.611
- Solubility: Soluble in dichloromethane, ether, ethyl acetate and methanol
- PSA: 36.68000
- LogP: 1.71578
- Solubility: Insoluble in water
5-Bromopicolinonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H315,H318,H335
- Warning Statement: P261,P280,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-37/38-41
- Safety Instruction: S26-S36/37/39-S36/37-S9
-
Hazardous Material Identification:
- Risk Phrases:R22; R37/38; R41
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Inert atmosphere,Room Temperature
5-Bromopicolinonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromopicolinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B686750-2.5mg |
3-Bromo-6-pyridinecarbonitrile |
97483-77-7 | 2.5mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B686750-1g |
3-Bromo-6-pyridinecarbonitrile |
97483-77-7 | 1g |
$ 64.00 | 2023-09-08 | ||
| TRC | B686750-5g |
3-Bromo-6-pyridinecarbonitrile |
97483-77-7 | 5g |
$ 213.00 | 2023-09-08 | ||
| TRC | B686750-10g |
3-Bromo-6-pyridinecarbonitrile |
97483-77-7 | 10g |
$ 333.00 | 2023-04-18 | ||
| TRC | B686750-25g |
3-Bromo-6-pyridinecarbonitrile |
97483-77-7 | 25g |
$ 592.00 | 2023-04-18 | ||
| TRC | B686750-50g |
3-Bromo-6-pyridinecarbonitrile |
97483-77-7 | 50g |
$ 919.00 | 2023-04-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001176-100g |
5-Bromopicolinonitrile |
97483-77-7 | 97% | 100g |
¥720 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001176-25g |
5-Bromopicolinonitrile |
97483-77-7 | 97% | 25g |
¥169 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001176-5g |
5-Bromopicolinonitrile |
97483-77-7 | 97% | 5g |
¥38 | 2024-07-19 | |
| Apollo Scientific | OR11382-5g |
5-Bromopyridine-2-carbonitrile |
97483-77-7 | 97% | 5g |
£15.00 | 2025-02-19 |
5-Bromopicolinonitrile Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants, Journal of Organic Chemistry, 2008, 73(23), 9326-9333
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
- Preparation of 5-bromo-2-cyanopyridine, China, , ,
Production Method 4
1.2 Solvents: Water ; rt
- Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine, Journal of Medicinal Chemistry, 2003, 46(22), 4761-4769
Production Method 5
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite, Organic Letters, 2022, 24(34), 6341-6345
Production Method 6
1.2 Reagents: Water
- Preparation of oxazolidinone compound and its intermediate, China, , ,
Production Method 7
- Preparation of oxazolidinone derivatives as as antibacterial agents, World Intellectual Property Organization, , ,
Production Method 8
- Biological evaluation of isothiazoloquinolones containing aromatic heterocycles at the 7-position: In vitro activity of a series of potent antibacterial agents that are effective against methicillin-resistant Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1277-1281
Production Method 9
- Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts, Nature Communications, 2014, 5,
Production Method 10
- Synthesis of a New Polydentate Ligand Obtained by Coupling 2,6-Bis(imino)pyridine and (Imino)pyridine Moieties and Its Use in Ethylene Oligomerization in Conjunction with Iron(II) and Cobalt(II) Bis-halides, Organometallics, 2007, 26(20), 5066-5078
Production Method 11
1.2 Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
- Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines, Organic Letters, 2004, 6(26), 4905-4907
Production Method 12
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized Carbonitriles, ChemistrySelect, 2023, 8(23),
Production Method 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, 0 °C
- An efficient synthesis of 5-bromopyridine-2-carbonitrile, Synthetic Communications, 2003, 33(19), 3285-3289
Production Method 14
- Preparation of dicationic 2,5-diarylfuran aza-analogs as anti-protozoan agents, World Intellectual Property Organization, , ,
Production Method 15
1.2 Reagents: Water
- Method for preparing oxazolidinone compound, China, , ,
Production Method 16
- Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent, European Journal of Medicinal Chemistry, 2011, 46(4), 1027-1039
Production Method 17
- Preparation of oxazolidinone broad-spectrum antibiotics, World Intellectual Property Organization, , ,
Production Method 18
- Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring, Bioorganic & Medicinal Chemistry, 2004, 12(22), 5909-5915
Production Method 19
- Study on Low-Band Gap Polymers Based on Diketopyrrolopyrrole for Organic Photovoltaic Applications, Molecular Crystals and Liquid Crystals, 2013, 578(1), 55-62
Production Method 20
- Preparation of tetrazolopyridine compound as organic semiconductor material, World Intellectual Property Organization, , ,
5-Bromopicolinonitrile Raw materials
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-nitropyridine
- 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-
- 5-Bromo-2-hydroxymethylpyridine
- 2,5-Dibromopyridine
- Copper cyanide(Cu(CN)2) (9CI)
- 5-Bromopyridine-2-carbaldehyde
- p-Toluenesulfonyl cyanide
- 5-bromopyridin-2-amine
- 5-Bromo-2-iodopyridine
5-Bromopicolinonitrile Preparation Products
5-Bromopicolinonitrile Suppliers
5-Bromopicolinonitrile Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-Bromopicolinonitrile
Introduction to 5-Bromopicolinonitrile (CAS No. 97483-77-7)
5-Bromopicolinonitrile, with the chemical formula C₇H₃BrN₂ and CAS number 97483-77-7, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate, playing a crucial role in the development of various bioactive molecules. Its unique structural features, including a bromine substituent and a nitrile group, make it particularly valuable for constructing complex molecular frameworks.
The utility of 5-Bromopicolinonitrile stems from its reactivity, which allows for diverse chemical transformations. The presence of the bromine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the nitrile group can undergo hydrolysis or reduction to yield carboxylic acids or amines, respectively. These properties make it an indispensable building block in synthetic chemistry.
In recent years, 5-Bromopicolinonitrile has garnered attention in the development of pharmaceuticals and agrochemicals. Its incorporation into drug candidates has been explored for applications ranging from antiviral to anticancer therapies. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting specific biological pathways. The compound's ability to serve as a precursor for heterocyclic compounds has also been highlighted in medicinal chemistry research.
One notable area of research involves the use of 5-Bromopicolinonitrile in the synthesis of kinase inhibitors. Kinases are enzymes essential for cell signaling, and their dysregulation is associated with numerous diseases, including cancer. By functionalizing the picolinonitrile core with appropriate groups, researchers have designed molecules that selectively inhibit aberrant kinase activity. This approach has led to promising candidates for further clinical development.
The compound's significance extends beyond pharmaceuticals to materials science. In polymer chemistry, 5-Bromopicolinonitrile has been utilized to modify polymer backbones, enhancing their thermal stability and mechanical properties. Additionally, its incorporation into conductive polymers has shown potential in the development of organic electronics. These applications underscore the compound's broad utility across multiple scientific disciplines.
Advances in synthetic methodologies have further expanded the applications of 5-Bromopicolinonitrile. Catalytic processes have enabled more efficient and selective transformations, reducing waste and improving yields. Such innovations are critical for sustainable chemistry practices and have facilitated large-scale production for industrial use.
The role of computational chemistry in studying 5-Bromopicolinonitrile cannot be overstated. Molecular modeling techniques have provided insights into its reactivity and interaction with biological targets. These simulations help predict the outcomes of synthetic reactions and optimize drug design strategies. The integration of experimental data with computational methods has been instrumental in advancing our understanding of this compound.
In conclusion, 5-Bromopicolinonitrile (CAS No. 97483-77-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further.
97483-77-7 (5-Bromopicolinonitrile) Related Products
- 3430-13-5(5-Bromo-2-methylpyridine)
- 1082674-24-5(6-bromoisoquinoline-1-carbonitrile)
- 1221435-18-2(4-Bromo-1H-pyrrole-2-carbonitrile)
- 886364-86-9(5-bromo-4-methyl-pyridine-2-carbonitrile)
- 27224-09-5(4-Bromoisoquinoline-1-carbonitrile)
- 61830-09-9(3,5-dibromopyridine-2-carbonitrile)
- 62150-45-2(4-Bromopyridine-2-carbonitrile)
- 55758-02-6(3-bromopyridine-2-carbonitrile)
- 717843-48-6(3-Bromo-6-methylpicolinonitrile)
- 1173897-86-3(5-bromo-6-methylpyridine-2-carbonitrile)